Cas no 2137687-87-5 (2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl-2H-1,2,3-triazol-4-amine)

2-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)methyl-2H-1,2,3-triazol-4-amine is a heterocyclic compound featuring both pyrazole and triazole functional groups. Its molecular structure, incorporating an ethyl and methyl substituent, enhances stability and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the amine group at the 4-position of the triazole ring offers versatility for further derivatization, enabling applications in drug discovery and material science. This compound exhibits favorable solubility and compatibility with common organic solvents, facilitating its use in complex synthetic pathways. Its well-defined structure and functional group arrangement contribute to its utility in targeted molecular design and research applications.
2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl-2H-1,2,3-triazol-4-amine structure
2137687-87-5 structure
商品名:2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl-2H-1,2,3-triazol-4-amine
CAS番号:2137687-87-5
MF:C9H14N6
メガワット:206.247660160065
CID:6461176
PubChem ID:165479943

2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl-2H-1,2,3-triazol-4-amine 化学的及び物理的性質

名前と識別子

    • 2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl-2H-1,2,3-triazol-4-amine
    • EN300-1114192
    • 2-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-2H-1,2,3-triazol-4-amine
    • 2137687-87-5
    • インチ: 1S/C9H14N6/c1-3-7-4-8(14(2)12-7)6-15-11-5-9(10)13-15/h4-5H,3,6H2,1-2H3,(H2,10,13)
    • InChIKey: IHNOTUICZRVQTO-UHFFFAOYSA-N
    • ほほえんだ: N1(C)C(=CC(CC)=N1)CN1N=CC(N)=N1

計算された属性

  • せいみつぶんしりょう: 206.12799447g/mol
  • どういたいしつりょう: 206.12799447g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 211
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 74.6Ų

2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl-2H-1,2,3-triazol-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1114192-10g
2-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-2H-1,2,3-triazol-4-amine
2137687-87-5 95%
10g
$5774.0 2023-10-27
Enamine
EN300-1114192-1.0g
2-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-2H-1,2,3-triazol-4-amine
2137687-87-5
1g
$1500.0 2023-06-09
Enamine
EN300-1114192-0.05g
2-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-2H-1,2,3-triazol-4-amine
2137687-87-5 95%
0.05g
$1129.0 2023-10-27
Enamine
EN300-1114192-5g
2-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-2H-1,2,3-triazol-4-amine
2137687-87-5 95%
5g
$3894.0 2023-10-27
Enamine
EN300-1114192-0.5g
2-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-2H-1,2,3-triazol-4-amine
2137687-87-5 95%
0.5g
$1289.0 2023-10-27
Enamine
EN300-1114192-0.25g
2-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-2H-1,2,3-triazol-4-amine
2137687-87-5 95%
0.25g
$1235.0 2023-10-27
Enamine
EN300-1114192-1g
2-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-2H-1,2,3-triazol-4-amine
2137687-87-5 95%
1g
$1343.0 2023-10-27
Enamine
EN300-1114192-0.1g
2-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-2H-1,2,3-triazol-4-amine
2137687-87-5 95%
0.1g
$1183.0 2023-10-27
Enamine
EN300-1114192-10.0g
2-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-2H-1,2,3-triazol-4-amine
2137687-87-5
10g
$6450.0 2023-06-09
Enamine
EN300-1114192-2.5g
2-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-2H-1,2,3-triazol-4-amine
2137687-87-5 95%
2.5g
$2631.0 2023-10-27

2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl-2H-1,2,3-triazol-4-amine 関連文献

2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl-2H-1,2,3-triazol-4-amineに関する追加情報

Compound CAS No. 2137687-87-5: 2-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)methyl-2H-1,2,3-triazol-4-amine

The compound with CAS No. 2137687-87-5, known as 2-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)methyl-2H-1,2,3-triazol-4-amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyrazole ring and a triazole ring, both of which are heterocyclic aromatic systems. The presence of these rings contributes to the molecule's stability and reactivity, making it a valuable compound for various applications.

Pyrazole, a five-membered ring containing two nitrogen atoms, is known for its versatility in organic synthesis. In this compound, the pyrazole ring is substituted with an ethyl group at the 3-position and a methyl group at the 1-position. This substitution pattern enhances the molecule's electronic properties and makes it suitable for further functionalization. The methyl group at the 1-position also plays a crucial role in stabilizing the ring system through resonance effects.

The triazole ring in this compound is another key structural feature. Triazoles are five-membered rings containing three nitrogen atoms and are widely used in medicinal chemistry due to their ability to form hydrogen bonds and their stability under physiological conditions. In this case, the triazole ring is attached to the pyrazole ring via a methylene group (-CH₂-) at the 5-position of the pyrazole ring. This connection creates a rigid structure that can influence the molecule's bioavailability and pharmacokinetic properties.

Recent studies have highlighted the potential of 2-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)methyl-2H-1,2,3-triazol4amine as a precursor for drug development. Its ability to undergo various chemical transformations makes it an ideal candidate for synthesizing bioactive molecules with specific therapeutic applications. For instance, researchers have explored its use in creating inhibitors for kinases and other enzymes involved in disease pathways.

In addition to its role in drug discovery, this compound has also been investigated for its potential in materials science. The combination of pyrazole and triazole rings provides opportunities for designing materials with unique electronic and optical properties. For example, derivatives of this compound have been studied for their applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

The synthesis of CAS No. 2137687875 involves a multi-step process that typically begins with the preparation of the pyrazole ring followed by its functionalization with an ethyl group and a methyl group. Subsequent steps involve coupling reactions to attach the triazole ring via a methylene bridge. These reactions require precise control over reaction conditions to ensure high yields and purity of the final product.

One of the most exciting developments in recent research is the exploration of this compound's biological activity. Studies have shown that it exhibits moderate inhibitory activity against certain enzymes, making it a promising lead compound for further optimization. Researchers are currently investigating ways to enhance its potency and selectivity through structural modifications.

In conclusion, CAS No. 2137687875, or 2-(3-Ethyl_1-methyl_1H-pyrazol_5_yl)methyl_2H_1_2_3-triazol4amine, is a versatile compound with significant potential in both pharmaceutical and materials science applications. Its unique structure and reactivity make it an invaluable tool for chemists and biologists alike as they continue to explore its diverse uses.

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